molecular formula C8H8ClFO3S B1524377 2-(4-Fluorophenoxy)ethanesulfonyl chloride CAS No. 1018548-27-0

2-(4-Fluorophenoxy)ethanesulfonyl chloride

Cat. No.: B1524377
CAS No.: 1018548-27-0
M. Wt: 238.66 g/mol
InChI Key: VGZMGRHCUYOATF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)ethanesulfonyl chloride (CAS 1018548-27-0) is a fluorinated sulfonyl chloride with the molecular formula C₈H₇ClFO₃S and a molecular weight of 252.69 g/mol . Its structure consists of an ethanesulfonyl chloride backbone linked to a 4-fluorophenoxy group. Sulfonyl chlorides are highly reactive electrophiles widely used in organic synthesis, particularly for introducing sulfonyl groups into target molecules (e.g., sulfonamides, sulfonate esters).

Properties

IUPAC Name

2-(4-fluorophenoxy)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO3S/c9-14(11,12)6-5-13-8-3-1-7(10)2-4-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZMGRHCUYOATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679765
Record name 2-(4-Fluorophenoxy)ethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018548-27-0
Record name 2-(4-Fluorophenoxy)ethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)ethanesulfonyl chloride typically involves the reaction of 4-fluorophenol with ethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Fluorophenol+Ethanesulfonyl chloride2-(4-Fluorophenoxy)ethanesulfonyl chloride+HCl\text{4-Fluorophenol} + \text{Ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Fluorophenol+Ethanesulfonyl chloride→2-(4-Fluorophenoxy)ethanesulfonyl chloride+HCl

The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)ethanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl fluoride using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols or thiols.

    Sulfonic acids: Formed by hydrolysis.

    Sulfonyl fluorides: Formed by reduction

Scientific Research Applications

2-(4-Fluorophenoxy)ethanesulfonyl chloride is used in various scientific research applications, including:

    Organic synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Medicinal chemistry: In the development of new drugs, particularly those targeting enzymes and receptors.

    Material science: In the preparation of functionalized polymers and materials with specific properties.

    Biological research: As a tool for modifying biomolecules and studying their functions

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)ethanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form covalent bonds, leading to the modification of target molecules. This reactivity is utilized in various applications, such as the synthesis of sulfonamide drugs, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Structural and Functional Variations

The table below highlights key structural differences and properties of 2-(4-fluorophenoxy)ethanesulfonyl chloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
This compound 1018548-27-0 C₈H₇ClFO₃S 252.69 Ethanesulfonyl chloride + 4-fluorophenoxy High electrophilicity for sulfonation; used in pharmaceutical and agrochemical synthesis .
(4-Fluorophenyl)methanesulfonyl chloride 103360-04-9 C₇H₆ClFO₂S 208.63 Benzylsulfonyl chloride + 4-fluorophenyl Smaller aromatic system; suited for synthesizing sulfonated aromatics .
2-(3-Chlorophenyl)ethanesulfonyl chloride 728919-59-3 C₈H₈Cl₂O₂S 239.12 Ethanesulfonyl chloride + 3-chlorophenyl Chlorine substituent increases lipophilicity; used in π-stacking interactions .
2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride 1781100-57-9 C₉H₁₀ClFO₃S 252.69 Methoxy + 4-fluorophenyl on ethane chain Methoxy group enhances solubility in polar solvents; stabilizes intermediates .
2-(Dimethylamino)ethanesulfonyl chloride hydrochloride N/A C₄H₁₁Cl₂NO₂S 226.72 Dimethylamino group Basic amino group enables pH-dependent reactivity; used in peptide modifications .

Reactivity and Electronic Effects

  • Fluorine vs. Chlorine Substituents: The 4-fluorophenoxy group in the target compound exerts a stronger electron-withdrawing effect compared to 3-chlorophenyl derivatives, increasing electrophilicity at the sulfonyl chloride moiety. This enhances reaction rates in nucleophilic substitutions (e.g., with amines or alcohols) .
  • Chain Length and Substituents : Ethanesulfonyl chlorides with extended chains (e.g., 2-methoxy variants) exhibit modified solubility and steric effects. For instance, the methoxy group in 2-(4-fluorophenyl)-2-methoxyethane-1-sulfonyl chloride improves solubility in polar aprotic solvents like DMF .
  • Aromatic vs. Aliphatic Systems : Benzylsulfonyl chlorides (e.g., (4-fluorophenyl)methanesulfonyl chloride) have shorter conjugation pathways, leading to faster reaction kinetics in aromatic substitution compared to ethanesulfonyl derivatives .

Biological Activity

2-(4-Fluorophenoxy)ethanesulfonyl chloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview of the compound's significance in pharmacology.

Chemical Structure and Properties

The compound this compound features a sulfonyl chloride functional group attached to an ethylene chain, which is further substituted with a 4-fluorophenoxy group. This structure is crucial for its interaction with biological targets, influencing both its solubility and reactivity.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives, including those related to this compound, exhibit significant antimicrobial properties. These compounds inhibit the enzyme dihydropteroate synthase (DHPS), which is vital for bacterial folate biosynthesis. Inhibition of DHPS can lead to bacteriostasis or bactericidal effects against various pathogens, including Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Antiproliferative Effects

This compound has been evaluated for its cytotoxic effects on cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting cell proliferation in models such as HeLa cells. The mechanism appears to involve disruption of microtubule dynamics, leading to mitotic arrest and subsequent cell death .

Study 1: Antimicrobial Efficacy

In a comparative study assessing various sulfonamide derivatives, this compound demonstrated potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating high efficacy .

CompoundMIC (µg/mL)Target Bacteria
This compound5Staphylococcus aureus
Another Sulfonamide10E. coli

Study 2: Cytotoxicity Assessment

A study focused on the antiproliferative effects of the compound on cancer cells revealed an IC50 value of approximately 12 µM against HeLa cells, showcasing its potential as an anticancer agent .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its moderate lipophilicity. However, further studies are necessary to fully understand its metabolism and excretion pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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